molecular formula C8H8N2S2 B12509987 4,4'-Dimethyl-5,5'-bithiazole

4,4'-Dimethyl-5,5'-bithiazole

Cat. No.: B12509987
M. Wt: 196.3 g/mol
InChI Key: SHEGKALXZQYPKQ-UHFFFAOYSA-N
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Description

4,4'-Dimethyl-5,5'-bithiazole (CAS 21166-25-6) is an organic compound featuring a bithiazole core structure, which serves as a valuable building block and ligand in diverse scientific research. Its molecular formula is C 8 H 8 N 2 S 2 , with a molecular weight of 196.3 g/mol . In medicinal chemistry and oncology research , derivatives based on the bithiazole scaffold have been identified as a novel class of catalytic inhibitors targeting human DNA topoisomerase IIα, a recognized target in cancer therapy . These substituted 4,5'-bithiazoles act via competitive ATP inhibition, a mechanism distinct from traditional topoisomerase II poisons. Cellular studies with HepG2 and MCF-7 cell lines have shown that these compounds can reduce cell proliferation and induce cell cycle arrest primarily in the G1 phase, without inducing DNA double-strand breaks, highlighting their potential as promising candidates for anticancer drug development . In materials science , this compound acts as a weak electron-accepting unit for constructing simple non-fused small-molecule acceptors (SMAs) in organic solar cells (OSCs) . The methylation at the 4,4' positions significantly enhances the solubility of the resulting SMAs, which is a critical factor for solution-processed device fabrication. Research demonstrates that OSCs utilizing these bithiazole-core acceptors can achieve measurable power conversion efficiencies, illustrating the compound's utility in managing crystallinity and morphology in organic electronic devices . The bithiazole ring system also finds application in conjugated polymers and metal complexes, where it influences charge transport properties . Furthermore, the sulfur and nitrogen atoms in its thiazole rings enable it to function as a ligand in coordination chemistry , forming complexes with various transition metals such as zinc, copper, and ruthenium . These complexes are explored for their unique photophysical properties and potential applications, including as catalysts in direct arylation polymerization (DArP) to synthesize conjugated polymers . HANDLING NOTE: For Research Use Only. Not intended for diagnostic or therapeutic use. SAFETY NOTE: This compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be taken. It is recommended to store under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

4-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C8H8N2S2/c1-5-7(11-3-9-5)8-6(2)10-4-12-8/h3-4H,1-2H3

InChI Key

SHEGKALXZQYPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=C(N=CS2)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis: Primary Route

Reaction Mechanism and General Protocol

The Hantzsch thiazole synthesis is the most widely documented method for preparing 4,4'-dimethyl-5,5'-bithiazole. The process involves two key steps:

  • Bromination of 2,3-butanedione to form 1,4-dibromo-2,3-butanedione.
  • Ring-closing reaction with thioacetamide to generate the bithiazole core.

Synthetic Pathway :
$$
\text{2,3-Butanedione} \xrightarrow{\text{Br}_2} \text{1,4-Dibromo-2,3-butanedione} \xrightarrow{\text{Thioacetamide}} \text{this compound}
$$

Detailed Procedure and Optimization

Step 1: Bromination of 2,3-Butanedione
  • Reactants : 2,3-Butanedione, bromine (Br₂), chloroform, glacial acetic acid.
  • Conditions :
    • Temperature: 80°C (oil bath).
    • Time: Until solution transitions from brown-red to orange-yellow.
  • Yield : ~97%.
Step 2: Thiazole Ring Formation
  • Reactants : 1,4-Dibromo-2,3-butanedione, thioacetamide, methanol.
  • Conditions :
    • Solvent: Methanol.
    • Temperature: Reflux.
    • Time: 24 hours.
  • Yield : 81%.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.42 (s, 6H, CH₃), 6.72 (s, 2H, thiazole-H).
  • IR : Peaks at 1260 cm⁻¹ (C-N stretch) and 747 cm⁻¹ (C-S-C bend).

Alternative Synthetic Approaches

Modified Hantzsch Synthesis with Thiourea

A variant substitutes thioacetamide with thiourea to introduce amino groups, though this method primarily yields 2,2’-diamino-4,4’-bithiazole. For methyl-substituted derivatives, thioacetamide remains preferred.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Hantzsch Synthesis 1,4-Dibromo-2,3-butanedione, Thioacetamide Reflux in methanol 81% High yield, scalable, well-characterized Requires bromination step
Thiourea Variant 1,4-Dibromo-2,3-butanedione, Thiourea Reflux in ethanol 83% Introduces amino groups Not suitable for methyl derivatives
Oxidative Coupling 5(4H)-Thiazolones, KMnO₄ Acetic acid, 60°C 65–75% Avoids halogenated intermediates Untested for target compound

Industrial-Scale Considerations

Patents highlight adaptations for polymer synthesis, such as using 5,5'-dibromo-4,4'-dimethyl-2,2'-bithiazole as a monomer. Key industrial modifications include:

  • Catalytic Systems : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings.
  • Solvent Optimization : Toluene or DMF for improved solubility.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-5,5’-bithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetic acid.

    Coordination: Metal salts like zinc nitrate and silver nitrate in ethanol.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Bithiazole derivatives are distinguished by substituent type, position, and electronic nature. Key structural analogs include:

Compound Substituents Key Structural Features
4,4'-Dimethyl-5,5'-bithiazole Methyl at 4,4' positions Improved solubility, planar conjugation
5,5′-Bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole Carbazole and phenyl groups at 5,5' and 4,4' Extended π-conjugation for charge transfer
5,5′-Dibromo-4,4′-dihexyl-2,2′-bithiazole Bromine (electron-withdrawing) and hexyl chains Enhanced electron affinity, solubility
Poly(4,4'-dialkyl-2,2'-bithiazole)s Alkyl chains (methyl, butyl, heptyl) Tunable solubility, face-to-face stacking
  • Methyl vs. Alkyl Groups : Methyl substituents (as in this compound) improve solubility without significantly disrupting conjugation, whereas longer alkyl chains (e.g., heptyl) enhance solubility but reduce crystallinity .
  • Electron-Withdrawing Groups : Bromine or trifluoromethylphenyl substituents lower LUMO levels, facilitating n-type semiconductor behavior .

Electronic and Optical Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Application
This compound N/A N/A N/A Intermediate in synthesis
Carbazole-substituted bithiazole -5.84 -3.68 2.16 Organic photovoltaics (OPVs)
Trifluoromethylphenyl-bithiazole N/A N/A ~2.5 n-type OFETs (μ = 1.83 cm²/Vs)
Poly(4,4'-dimethyl-2,2'-bithiazole) -5.7 -3.5 2.2 Photoluminescence
  • Band Gap Tuning : Carbazole and phenyl groups extend conjugation, reducing band gaps (e.g., 2.16 eV in carbazole derivatives vs. 2.63 eV in simpler bithiazoles) .
  • N-Methylation Effects : Quaternizing nitrogen in bithiazole polymers lowers HOMO/LUMO by ~0.8 eV, enhancing conductivity by 8 orders of magnitude .

Key Research Findings

Substituent Position Matters : Methyl groups at 4,4' positions (vs. 5,5') reduce steric hindrance, favoring planar conformations critical for charge transport .

Synthetic Limitations : Low solubility of unsubstituted bithiazoles necessitates alkyl or aryl substituents for processability .

Electrochemical Stability : Bithiazole-based polymers exhibit reversible n-doping but oxidative degradation, limiting p-type applications .

Biological Activity

4,4'-Dimethyl-5,5'-bithiazole is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C8H8N2S2) features a unique structure that contributes to its biological activity. The compound consists of two thiazole rings substituted with methyl groups at the 4 and 5 positions. This configuration is crucial for its interactions with biological targets.

Recent studies have highlighted the role of this compound as an inhibitor of human DNA topoisomerase IIα (topo IIα), an enzyme essential for DNA replication and repair. The inhibition of topo IIα can lead to reduced cell proliferation and induce cell cycle arrest, particularly in cancer cells.

Key Findings:

  • Inhibition of DNA Decatenation : The compound has been shown to inhibit DNA decatenation catalyzed by topo IIα in a concentration-dependent manner. For instance, in assays comparing its efficacy to etoposide (a well-known anticancer drug), this compound demonstrated comparable inhibitory effects at similar concentrations .
  • Cytotoxicity : In vitro studies using HepG2 and MCF-7 cell lines indicated that this compound exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values suggest that it may serve as a potent anticancer agent .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Biological Activity Effect Reference
Inhibition of topo IIαSignificant inhibition observed
Cytotoxicity against HepG2 cellsIC50 comparable to etoposide
Cell cycle arrestPrimarily in G1 phase
Binding affinity to topo IIαModeled interactions confirmed

Study on Substituted Bithiazoles

A comprehensive study evaluated various substituted bithiazoles, including this compound. The research focused on their potential as catalytic inhibitors of human DNA topoisomerases. The results indicated that compounds within this class could effectively inhibit the decatenation activity of topo IIα and exhibit promising cytotoxic profiles against cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the bithiazole core significantly influenced the biological activity. For example, different substituents on the thiazole rings were correlated with varying degrees of inhibition against topo IIα. This information is vital for guiding future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorOxidantTemp (°C)Yield (%)Diastereomer RatioReference
2-phenyl-4-methylthiazoloneKMnO₄55–609387:13 (10a:10a')
2-ethylthio-4-methylthiazoloneKMnO₄55–609350:50 (22a:22a')

Basic: What techniques are used to characterize this compound and its derivatives?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration and crystal packing. For example, (4R*,4'R*)-2,2'-diethoxy-4,4'-diphenyl-bithiazolone was confirmed via single-crystal analysis .
  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish diastereomers (e.g., δ 1.77 ppm for methyl groups in 10a vs. 1.78 ppm in 10a') .
  • Mass Spectrometry (EI/CI) : Validates molecular ions (e.g., m/z 352 for 10a) .
  • IR Spectroscopy : Confirms carbonyl (1723–1740 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

Advanced: What factors influence the diastereomeric ratio in 4,4'-bithiazolone synthesis?

Methodological Answer:
Diastereomer distribution is governed by:

  • Steric Effects : Bulky substituents (e.g., benzyl vs. methyl) favor specific isomers. For example, 2,2'-diphenyl-4,4'-dibenzyl-bithiazolone (10b:10b' = 3:1) due to hindered rotation .
  • Reaction Mechanism : Radical intermediates (supported by crossover experiments) lead to statistical isomer ratios. Oxidation of mixed thiazolones (e.g., 6b and 9a) yields cross-coupled products (75%) vs. self-dimers (25%) .
  • Solvent Polarity : Polar solvents (acetic acid) stabilize transition states, affecting selectivity .

Advanced: How do steric and electronic effects impact isomer distribution in 4,4'-bithiazolones?

Methodological Answer:

  • Steric Dominance : Steric hindrance at the 2- and 4-positions outweighs electronic effects. For example, 2-ethoxy groups in 15a and 15a' result in racemic:meso = 81:19 due to restricted rotation .
  • Electronic Modulation : Electron-withdrawing groups (e.g., ethoxy) reduce reactivity toward nucleophiles, as seen in 15b's resistance to amine attack .
  • Contradictions : While steric effects dominate, electronic factors influence reaction pathways (e.g., HCl treatment of 15c yields 41 via sulfoxide intermediates) .

Advanced: What is the role of radical mechanisms in thiazolone dehydrodimerization?

Methodological Answer:

  • Evidence for Radicals : Crossover experiments with mixed thiazolones (e.g., 6b and 9a) produce statistical cross-coupled products (75%), inconsistent with ionic mechanisms .
  • Oxidant Role : KMnO₄ generates thiyl radicals, which combine to form C4–C4' bonds. ESR studies (not explicitly cited) would further confirm radical intermediates.
  • Kinetic Control : Short reaction times (20–30 min) prevent over-oxidation, favoring dimerization over side reactions .

Advanced: How can this compound derivatives be integrated into organic electronic devices?

Methodological Answer:

  • n-Type Semiconductors : Derivatives like 5,5'-bithiazole with trifluoromethylphenyl groups exhibit electron mobilities up to 1.83 cm²/Vs in organic field-effect transistors (OFETs) due to 2D columnar packing .
  • Photovoltaics : Non-fused small-molecule acceptors (e.g., BTz-4F-1) with 4,4'-dimethyl-bithiazole cores achieve power conversion efficiencies (PCE) of 5.72% in organic solar cells (OSCs) .
  • Synthetic Tuning : Methylation enhances solubility (e.g., BTz-4F-1 vs. BTz-4F-0) without compromising crystallinity, critical for thin-film morphology .

Advanced: How are bis(N-carboxythioanhydride)s synthesized from 4,4'-bithiazolones, and what are their applications?

Methodological Answer:

  • Synthesis : Treating 4,4'-bithiazolones (e.g., 15a) with dry HCl in benzene yields bis(N-carboxythioanhydride)s (e.g., 40d) in >90% yield. Exceptions occur with sterically hindered substrates (e.g., 15c yields 41 via alternative pathways) .
  • Applications : These anhydrides serve as precursors to α,α'-dehydrodimeric amino acids. For example, glycine ethyl ester reacts with 40d to form bicyclic compound 42, a model for peptide mimetics .

Advanced: What challenges arise in resolving diastereomers of 4,4'-bithiazolones, and how are they addressed?

Methodological Answer:

  • Chromatography Limitations : Similar polarities (e.g., 22a and 22a') complicate silica gel separation. Gradient elution (hexane/EtOAc) improves resolution .
  • Crystallization Strategies : Slow evaporation (e.g., ethanol for 15b) isolates racemic isomers, while meso forms remain in solution .
  • Spectroscopic Differentiation : ¹³C NMR distinguishes isomers via carbonyl shifts (e.g., 207.1 ppm for 22a vs. 207.4 ppm for 22a') .

Advanced: How does methylation at the 4,4'-positions alter the electronic properties of bithiazoles?

Methodological Answer:

  • HOMO/LUMO Modulation : N-methylation lowers LUMO levels by 0.88 V, enhancing electron affinity for n-type conductivity .
  • Optical Shifts : Methylated polymers (e.g., MPBT) exhibit red-shifted absorbance (Δλ = 30 nm) due to increased conjugation rigidity .
  • Conductivity : Quaternized derivatives show 10⁸-fold conductivity increases, relevant for organic light-emitting diodes (OLEDs) .

Advanced: What structural insights does X-ray crystallography provide for 4,4'-bithiazole metal complexes?

Methodological Answer:

  • Coordination Geometry : Hg(II) complexes (e.g., [Hg(DPBTZ)(SCN)₂]) adopt distorted tetrahedral geometries with Hg–N (2.41–2.46 Å) and Hg–S (2.40–2.41 Å) bonds .
  • Intermolecular Interactions : Hg···S contacts (3.93–3.96 Å) create pseudo-octahedral environments, influencing solid-state packing .
  • Ligand Design : Steric bulk from phenyl groups prevents coordination to larger metals (e.g., Pb(II), Bi(III)) .

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